5-Chloro-1-methyl-1H-pyrazol-3-amine
Overview
Description
5-Chloro-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C4H6ClN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a dark place in an inert atmosphere at 2-8°C
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potential antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-methyl-1H-pyrazol-3-amine. The compound is stored in a dark place in an inert atmosphere at 2-8°C, suggesting that light, oxygen, and temperature may affect its stability
Biochemical Analysis
Biochemical Properties
The amine group in 5-Chloro-1-methyl-1H-pyrazol-3-amine exhibits significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions to produce derived pyrazole compounds
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-1-methyl-1H-pyrazole with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are often used .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties
Comparison with Similar Compounds
- 5-Chloro-1-phenyl-1H-pyrazol-3-amine
- 5-Chloro-1-methyl-1H-pyrazol-4-amine
- 3-Amino-1-methyl-1H-pyrazole
Uniqueness: 5-Chloro-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-1-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVSLCCFKWIBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611928 | |
Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191453-81-2 | |
Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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